molecular formula C54H66Cl2N10O9S2 B609356 MT1 BET 抑制剂 CAS No. 2060573-82-0

MT1 BET 抑制剂

货号: B609356
CAS 编号: 2060573-82-0
分子量: 1134.203
InChI 键: JNSLBXJNVHYNNW-CXNSMIOJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MT1 is a bivalent chemical probe of BET bromodomains . BET inhibitors are a class of drugs that reversibly bind the bromodomains of Bromodomain and Extra-Terminal motif (BET) proteins BRD2, BRD3, BRD4, and BRDT, and prevent protein-protein interaction between BET proteins and acetylated histones and transcription factors .


Synthesis Analysis

MT1 is an intramolecular bivalent BRD4 binder that is more than 100-fold more potent in cellular assays than the corresponding monovalent antagonist, JQ1 . The design of bivalent BET inhibitors, kinase and BET dual inhibitors, BET protein proteolysis-targeting chimeras (PROTACs), and Brd4-selective inhibitors are discussed .


Molecular Structure Analysis

The molecular weight of MT1 is 1,134.203 and its chemical formula is C54H66Cl2N10O9S2 . It is a potent and BET-selective thieno-1,4-diazepine that binds the critical asparagine via a methyl-triazole moiety .


Physical and Chemical Properties Analysis

The IC50 of MT1 for BRD4 is 0.789 nM . Further physical and chemical properties are not explicitly mentioned in the search results.

科学研究应用

1. 强效结合和细胞分析

MT1 作为一种二价 BET 溴结构域抑制剂,表现出与蛋白质靶标的强效结合,特别是与转录共激活因子 BET 家族的结合。与单价拮抗剂相比,这导致细胞分析中的效力提高了 100 倍以上,显着延缓了小鼠模型中的白血病进展 (Tanaka 等人,2016)

2. 对间充质干细胞和 WNT 信号的影响

MT1 的作用不仅限于癌细胞,还作用于间充质干细胞 (MSC),抑制其生长并影响与自我更新、细胞周期和有丝分裂相关的基因表达。这可能对 MSC 的再生潜能产生影响,并提示在癌症治疗中仔细评估 BET 抑制剂 (Alghamdi 等人,2016)

3. 癌症中的耐药机制

在前列腺癌中,SPOP 突变导致 BET 蛋白稳定化和 AKT-mTORC1 激活,从而导致对 BET 抑制剂产生耐药性。这表明需要将 BET 抑制剂与 AKT 抑制剂联合用于 SPOP 突变的前列腺癌 (Zhang 等人,2017)

4. 急性髓系白血病干细胞中的自噬和耐药性

在急性髓系白血病 (AML) 中,MT1 可导致白血病干细胞中促存活自噬,从而导致耐药性。靶向 AMPK/ULK1 通路或抑制自噬可能对这种耐药有效 (Jang 等人,2016)

5. 尤文肉瘤中的致敏性

IGF1R 抑制剂可以协同增加尤文肉瘤细胞对 BET 抑制剂的敏感性,这提示了一种新的联合治疗方法来治疗晚期尤文肉瘤 (Loganathan 等人,2019)

6. 胰腺癌的生长和耐药性

PES1 与 BRD4 的相互作用增强了胰腺癌细胞中的 c-Myc 表达,促进了细胞生长并导致 BET 抑制剂耐药。用 CDK5 抑制剂靶向 PES1 可能有助于克服这种耐药性 (Jin 等人,2019)

7. 卵巢癌中的抗肿瘤免疫

BET 溴结构域抑制抑制 PD-L1 表达,限制卵巢癌中的肿瘤进展并增强抗肿瘤细胞毒性 T 细胞活性 (Zhu 等人,2016)

8. 黑色素瘤中的 BET 抑制

BET 抑制剂通过非经典 NF-κB/SPP1 通路靶向黑色素瘤进展的驱动因子 SPP1。这为用 BET 抑制剂抑制黑色素瘤进展提供了一种新机制 (Deng 等人,2020)

9. 克服乳腺癌中的耐药性

在乳腺癌中,可以通过抑制有丝分裂激酶 PLK1 来克服对 BET 抑制剂的耐药性,这可以有效减少细胞增殖并在 BETi 耐药细胞中诱导凋亡 (Nieto-Jiménez 等人,2020)

10. 急性淋巴细胞白血病中的 BET 抑制

BET 抑制剂 JQ1 显着降低 B 细胞急性淋巴细胞白血病 (B-ALL) 细胞系的活力,特别是那些具有 CRLF2 重排的细胞系。它靶向 MYC 和 IL7R,导致这些关键基因的下调 (Ott 等人,2012)

作用机制

BET inhibitors work by displacing BRD4 out of super-enhancer regions, which has a significant impact on vital pathways in cancerous cells . The inhibition of c-Myc function by MT1 was molecularly corroborated by the de-repression of Protein Kinase D1 (PrKD) and increased phosphorylation of PrKD substrate proteins .

安全和危害

Bromodomain-targeted agents, including BET inhibitors, are suffering from dose-limiting toxicities because of their effects on other bromodomain-containing proteins .

未来方向

Combining BET inhibitors with other anticancer drugs and innovative next-generation agents holds great potential for advancing the effective targeting of BET proteins as a promising anticancer strategy . The investigation of specific biomarkers for predicting the efficacy and resistance of BET inhibitors is needed to fully realize their therapeutic potential in the clinical setting .

属性

CAS 编号

2060573-82-0

分子式

C54H66Cl2N10O9S2

分子量

1134.203

IUPAC 名称

N,N'-(3,6,9,12,15,18,21-heptaoxatricosane-1,23-diyl)bis(2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide)

InChI

InChI=1S/C54H66Cl2N10O9S2/c1-33-35(3)76-53-47(33)49(39-7-11-41(55)12-8-39)59-43(51-63-61-37(5)65(51)53)31-45(67)57-15-17-69-19-21-71-23-25-73-27-29-75-30-28-74-26-24-72-22-20-70-18-16-58-46(68)32-44-52-64-62-38(6)66(52)54-48(34(2)36(4)77-54)50(60-44)40-9-13-42(56)14-10-40/h7-14,43-44H,15-32H2,1-6H3,(H,57,67)(H,58,68)/t43-,44-/m0/s1

InChI 键

JNSLBXJNVHYNNW-CXNSMIOJSA-N

SMILES

O=C(NCCOCCOCCOCCOCCOCCOCCOCCNC(C[C@@H](C1=NN=C(N21)C)N=C(C3=C2SC(C)=C3C)C4=CC=C(C=C4)Cl)=O)C[C@H]5C6=NN=C(C)N6C7=C(C(C)=C(C)S7)C(C8=CC=C(Cl)C=C8)=N5

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

MT1;  MT-1;  MT 1;  Bis-CPI203-PEG7;  Bis-CPI-203-PEG7;  (Bis-CPI203)-PEG7; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
MT1 BET inhibitor
Reactant of Route 2
Reactant of Route 2
MT1 BET inhibitor
Reactant of Route 3
MT1 BET inhibitor
Reactant of Route 4
Reactant of Route 4
MT1 BET inhibitor
Reactant of Route 5
Reactant of Route 5
MT1 BET inhibitor
Reactant of Route 6
Reactant of Route 6
MT1 BET inhibitor

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。